N-(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)propanamide
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Overview
Description
N-(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)propanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by an amino group and a methyl group attached to the thiazole ring, along with a propanamide side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)propanamide typically involves the cyclization of appropriate precursors. One common method might include the reaction of 3-amino-4-methylthiazole with a suitable acylating agent under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially useful in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)propanamide would depend on its specific interactions with molecular targets. Typically, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylthiazole: Lacks the propanamide side chain.
N-(3-Amino-4-methylthiazol-2-yl)acetamide: Similar structure but with an acetamide side chain.
4-Methylthiazole-5-carboxamide: Different substitution pattern on the thiazole ring.
Uniqueness
N-(3-Amino-4-methyl-1,3-thiazol-2(3H)-ylidene)propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, methyl group, and propanamide side chain makes it a versatile compound for various applications.
Properties
CAS No. |
62032-96-6 |
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Molecular Formula |
C7H11N3OS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-(3-amino-4-methyl-1,3-thiazol-2-ylidene)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-3-6(11)9-7-10(8)5(2)4-12-7/h4H,3,8H2,1-2H3 |
InChI Key |
RJEKTJRSISJOMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C(=CS1)C)N |
Origin of Product |
United States |
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